Methyl 5-fluorothiophene-2-carboxylate
Description
Methyl 5-fluorothiophene-2-carboxylate (CAS No. 1260379-25-6) is a fluorinated thiophene derivative with the molecular formula C₇H₇FO₂S and a molecular weight of 174.19 g/mol . It is a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic compounds. The fluorine substituent at the 5-position of the thiophene ring enhances its electronic properties, making it valuable for tuning reactivity in cross-coupling reactions or as a precursor for bioactive molecules.
Properties
IUPAC Name |
methyl 5-fluorothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJCQKOJVGVPRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiophene Ring
The following table summarizes critical differences between Methyl 5-fluorothiophene-2-carboxylate and its analogs:
*Similarity Index: Computed based on structural and functional group alignment.
Key Findings:
Substituent Effects: Fluorine vs. Chlorine: The chloro analog (CAS 96232-69-8) has a higher molecular weight (204.63 vs. Formyl vs. Fluorine: The formyl group (CAS 67808-64-4) adds electrophilic character, making it reactive toward nucleophiles like amines or hydrazines, unlike the electron-withdrawing fluorine .
Core Structure Differences :
- Benzothiophene Analogs : Methyl 4-fluoro-1-benzothiophene-2-carboxylate (CAS 220180-55-2) incorporates a fused benzene ring, enhancing aromaticity and stability but reducing solubility in polar solvents .
Ester Group Variations :
- Ethyl vs. Methyl Ester : Ethyl 5-fluorothiophene-2-carboxylate shares the same fluorothiophene core but offers altered lipophilicity, impacting pharmacokinetic properties in drug design .
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